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molecular formula C9H15N3 B1609600 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- CAS No. 89151-20-2

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-

Cat. No. B1609600
M. Wt: 165.24 g/mol
InChI Key: JLKUJTQWPMGUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605607

Procedure details

This was an adaptation of the procedure reported by R. G. Lacoste and A. E. Martel in Inorganic Chemistry 1964, 3(6), 881, for the preparation of N-[2-(4-pyridyl-ethyl]ethylene diamine. To a 250 ml three neck round bottom flask, fitted with a dropping funnel, a reflux condenser, and magnetic stirring, was added 12.02 g (0.2 mol) ethylene diamine, 24 g distilled water, and 31.50 g (0.3 mol) freshly distilled 4-vinylpyridine. The temperature was maintained at 20°-30° C. while 12.0 g glacial acetic was added through the dropping funnel. After all the acetic acid was added, the reaction mixture was heated on the steam bath for two hours. The product was fractionally distilled to give 11.48 g (35% yield). The product was characterized by IR and NMR.
Name
2-(4-pyridyl-ethyl]ethylene diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8]C(N)CN)=[CH:3][CH:2]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][NH:15][CH2:14][CH2:13][NH2:16])=[CH:5][CH:6]=1

Inputs

Step One
Name
2-(4-pyridyl-ethyl]ethylene diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCC(CN)N
Step Two
Name
Quantity
12.02 g
Type
reactant
Smiles
C(CN)N
Step Three
Name
three
Quantity
250 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water, and 31.50 g (0.3 mol) freshly distilled 4-vinylpyridine
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 20°-30° C. while 12.0 g glacial acetic
ADDITION
Type
ADDITION
Details
was added through the dropping funnel
ADDITION
Type
ADDITION
Details
After all the acetic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on the steam bath for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The product was fractionally distilled
CUSTOM
Type
CUSTOM
Details
to give 11.48 g (35% yield)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CCNCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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